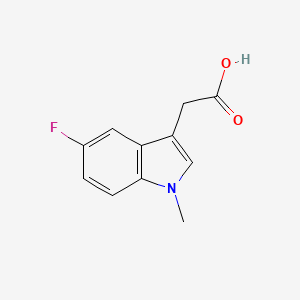

5-Fluoro-1-methylindole-3-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1-methylindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYMPMYLBKLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1 Methylindole 3 Acetic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5-Fluoro-1-methylindole-3-acetic acid begins by disconnecting the acetic acid side chain from the indole (B1671886) core at the C3 position. This leads to a key intermediate, 5-fluoro-1-methylindole (B56645). Further disconnection of the N-methyl group points to 5-fluoroindole (B109304) as a primary precursor. The synthesis of the 5-fluoroindole core itself is a critical step, and a common approach for this is the Fischer indole synthesis. researchgate.net This method retrosynthetically breaks the indole ring to reveal two key precursors: a substituted phenylhydrazine (B124118) and a carbonyl compound.

For the synthesis of 5-fluoroindole, the Fischer indole synthesis approach identifies (4-fluorophenyl)hydrazine (B109058) as the key aromatic precursor. researchgate.net This precursor provides the benzene (B151609) ring with the fluorine atom at the desired position. The other precursor required for the Fischer indole synthesis is typically a pyruvate (B1213749) derivative, such as ethyl pyruvate, which will ultimately form the pyrrole (B145914) ring of the indole structure.

Therefore, the key precursors identified through this retrosynthetic analysis are:

(4-fluorophenyl)hydrazine

A suitable carbonyl compound, such as ethyl pyruvate or a related keto-acid/ester.

A methylating agent for the N-methylation of the indole ring.

Reagents for the introduction of the acetic acid side chain at the C3 position.

Regioselective Synthesis Strategies for the Indole Core

The regioselective synthesis of the 5-fluoroindole core is most commonly achieved using the Fischer indole synthesis. researchgate.netnih.gov This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. nih.gov

The key to the regioselectivity of this synthesis lies in the choice of the starting phenylhydrazine. To obtain the 5-fluoro substitution, (4-fluorophenyl)hydrazine is the required starting material. The reaction proceeds as follows:

Hydrazone Formation: (4-fluorophenyl)hydrazine is reacted with a suitable carbonyl compound, such as ethyl pyruvate, to form the corresponding hydrazone.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone undergoes a tautomerization to an enamine, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov

Cyclization and Aromatization: The resulting intermediate cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed. nih.gov

Other methods for the regioselective synthesis of the indole core include:

Leimgruber-Batcho Indole Synthesis: This method is a popular alternative to the Fischer indole synthesis and is known for its high yields and applicability to a wide range of substrates. researchgate.netdiva-portal.org

Bischler Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an arylamine in the presence of an acid catalyst. researchgate.net

Sugasawa Indole Synthesis: This is a modification of the Friedel-Crafts reaction and can be used to synthesize indoles from anilines and α-halo ketones. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time for each step of the synthesis.

Fischer Indole Synthesis of the Indole Core:

| Parameter | Condition | Effect on Yield and Purity |

| Acid Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) | Choice of acid and its concentration can significantly impact the rate of cyclization and minimize side reactions. |

| Solvent | Protic solvents (e.g., ethanol, acetic acid) or aprotic solvents | The polarity and boiling point of the solvent can influence the solubility of intermediates and the overall reaction kinetics. |

| Temperature | Varies depending on the specific reactants and catalyst | Higher temperatures can accelerate the reaction but may also lead to decomposition and the formation of impurities. |

N-Methylation of the Indole Nitrogen:

The N-methylation of the 5-fluoroindole intermediate is a critical step. While traditional methods often use hazardous reagents like methyl iodide or dimethyl sulfate, greener alternatives are now preferred. google.com Dimethyl carbonate (DMC) in the presence of a suitable catalyst has emerged as an effective and more environmentally benign methylating agent. google.com

| Parameter | Condition | Effect on Yield and Purity |

| Methylating Agent | Dimethyl carbonate (DMC) | A non-toxic and biodegradable alternative to traditional methylating agents. |

| Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | The choice of catalyst can influence the reaction rate and selectivity, with DABCO often showing high efficiency for N-methylation. google.com |

| Solvent | Polar aprotic solvents (e.g., DMF) | A suitable solvent is necessary to dissolve the reactants and facilitate the reaction. |

| Temperature | Elevated temperatures (e.g., reflux) | Generally required to drive the reaction to completion. |

Introduction of the Acetic Acid Side Chain:

The introduction of the acetic acid moiety at the C3 position can be achieved through various methods, such as the Japp-Klingemann reaction followed by further transformations or by direct C3-alkylation of the N-methylated indole.

Advanced Synthetic Routes and Novel Methodologies

Recent advances in organic synthesis have led to the development of more efficient and versatile methods for the construction of indole derivatives. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

One notable advancement is the use of transition metal-catalyzed cross-coupling reactions to form the key C-C and C-N bonds of the indole ring. For instance, palladium-catalyzed reactions have been developed for the synthesis of indoles from o-haloanilines and alkynes.

Microflow synthesis is another emerging technology that offers precise control over reaction parameters such as temperature, pressure, and reaction time. orgsyn.org This can lead to improved yields and purity, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. The application of microflow technology to the synthesis of indole derivatives has shown promise in accelerating reaction rates and minimizing the formation of byproducts. orgsyn.org

Considerations for Scalable Laboratory Synthesis and Process Development

The transition from a laboratory-scale synthesis to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scale-Up:

Reagent Selection: The choice of reagents becomes even more critical at a larger scale. Preference should be given to reagents that are readily available, inexpensive, and have a good safety profile. For example, the use of dimethyl carbonate for N-methylation is advantageous over more toxic alternatives. google.com

Reaction Conditions: Reaction conditions that are easily controlled on a larger scale are preferred. This includes avoiding extreme temperatures and pressures, as well as minimizing the use of hazardous solvents.

Purification Methods: Purification by column chromatography, which is common in a laboratory setting, can be impractical and costly on a large scale. Alternative purification methods such as crystallization or distillation should be explored and optimized.

Process Safety: A thorough safety assessment is essential before scaling up any chemical process. This includes identifying potential hazards, such as exothermic reactions or the formation of toxic byproducts, and implementing appropriate safety measures.

Waste Management: The environmental impact of the synthesis becomes more significant at a larger scale. Therefore, it is important to develop a process that minimizes waste generation and allows for the recycling or safe disposal of any byproducts.

By carefully considering these factors, a robust and efficient process for the scalable synthesis of this compound can be developed.

Structure Activity Relationship Sar Investigations of 5 Fluoro 1 Methylindole 3 Acetic Acid and Analogues

Impact of Indole (B1671886) Nitrogen Substitution on Biological Activity

The substitution at the indole nitrogen, particularly methylation to form 5-Fluoro-1-methylindole-3-acetic acid, can significantly modulate the compound's physicochemical properties and biological activity. N-alkylation, including methylation, can alter a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

Research on related indole compounds has demonstrated that N-methylation can lead to distinct biological outcomes. For instance, in the context of tryptophan derivatives, N-methylation has been explored for its potential to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer immune evasion. researchgate.net The synthesis of N-methylated analogs, such as 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan, for positron emission tomography (PET) imaging in oncology further highlights the interest in this modification for developing targeted agents. researchgate.net

While direct comparative studies on the biological activity of this compound versus its N-unsubstituted counterpart, 5-fluoroindole-3-acetic acid, are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the methyl group at the N-1 position would likely increase the compound's lipophilicity. This could enhance its ability to cross cell membranes and potentially alter its interaction with target proteins. However, the absence of the N-H proton also means the loss of a hydrogen bond donor, which could be detrimental if this interaction is crucial for binding to a specific receptor.

The impact of different N-alkyl groups on the activity of other heterocyclic compounds has been shown to be significant. For example, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, the replacement of a methyl group with an ethyl group maintained good potency against Mycobacterium tuberculosis, while the complete removal of the alkyl group was not tolerated. nih.gov This underscores the nuanced role that N-alkylation plays in determining biological activity. In the case of 5-fluorouracil, N-alkyl derivatives were designed as latent depot forms of the drug and, as expected, showed no cytotoxicity in cell culture, indicating that the alkylation prevented the parent compound's mechanism of action. nih.gov

Table 1: Impact of Indole Nitrogen Substitution on Biological Activity of Related Indole Derivatives

| Compound/Modification | Biological Context | Observed Effect of N-Substitution | Reference(s) |

|---|---|---|---|

| N-methylated tryptophan | IDO1 Inhibition | Potential for enhanced enzymatic inhibition. | researchgate.net |

| 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan | PET Imaging | N-methylation is a key feature of this imaging agent for cancer. | researchgate.net |

| N-alkyl-5-hydroxypyrimidinone carboxamides | Antitubercular Agents | N-alkylation is critical for retaining potency. | nih.gov |

| N-alkyl derivatives of 5-fluorouracil | Anticancer Prodrugs | N-alkylation renders the compound inactive until metabolized. | nih.gov |

Role of the Fluoro-Substituent at Position 5 on Receptor Interactions

The introduction of a fluorine atom at the 5-position of the indole ring is a key structural feature of this compound. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool in drug design. tandfonline.combenthamscience.com

One of the most significant findings regarding 5-fluoroindole-3-acetic acid is its enhanced cytotoxicity compared to the non-fluorinated parent compound, indole-3-acetic acid. nih.gov This increased activity is attributed to its role as a prodrug that is activated by peroxidases. nih.gov Although 5-fluoroindole-3-acetic acid is oxidized more slowly by horseradish peroxidase than indole-3-acetic acid, it results in a much more potent cytotoxic effect. nih.gov The cytotoxicity is believed to arise from the formation of reactive intermediates, such as 3-methylene-2-oxindole analogues, which can interact with cellular nucleophiles like thiols and DNA. nih.gov

The fluorine atom at the C-5 position can influence receptor interactions through several mechanisms:

Altered Electronic Environment: The high electronegativity of fluorine can modify the electron distribution of the indole ring, affecting its pKa and its ability to engage in π-π stacking or other electronic interactions with a receptor.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with receptor binding pockets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and electrostatic interactions. benthamscience.com For example, in a study of 7-fluoroindazole derivatives, the fluorine atom was found to form a hydrogen bond with the N-H of a glycine (B1666218) residue in the peptide backbone of the target enzyme. nih.gov

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability. tandfonline.com

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, which in turn affects how it fits into a receptor's binding site. A quantitative structure-activity relationship (QSAR) study of fluorinated indole derivatives revealed that the presence of a fluorine atom at the C-5 position induced a different docking pose compared to its non-fluorinated counterpart, leading to more favorable interactions and higher potency. nih.gov

Table 2: Influence of Fluorine Substitution on Biological Properties

| Property | Effect of Fluorination | Mechanism | Reference(s) |

|---|---|---|---|

| Cytotoxicity | Increased for 5-fluoroindole-3-acetic acid | Activation by peroxidases to form reactive cytotoxic species. | nih.gov |

| Binding Affinity | Can be enhanced | Formation of hydrogen bonds and favorable electrostatic interactions. | benthamscience.comnih.gov |

| Metabolic Stability | Generally increased | The strong C-F bond can prevent metabolic oxidation at that position. | tandfonline.com |

| Receptor Interaction | Can alter binding mode | Fluorine's electronic effects can induce different docking poses. | nih.gov |

Structural Modifications of the Acetic Acid Side Chain and Pharmacological Implications

The acetic acid side chain at the 3-position of the indole ring is a critical determinant of the biological activity of indole-3-acetic acid and its derivatives. Modifications to this side chain, such as altering its length, rigidity, or functional groups, can have profound pharmacological implications.

Studies on related indole-3-alkanoic acids have shown that changing the length of the carboxylic acid side chain can modulate biological activity. For example, indole-3-propionic acid and indole-3-butyric acid have been investigated for their effects on carbohydrate and fat metabolism. nih.gov In normal rats, these compounds led to a deterioration of glucose tolerance, while in diabetic rats, they had minimal hypoglycemic effects. nih.gov This suggests that the length of the alkyl chain connecting the indole core to the carboxylic acid group is a key factor in determining the molecule's interaction with metabolic pathways.

Furthermore, the synthesis and biological evaluation of 2-(5,6-dichloro-3-indolyl)propionic acid, an analogue with a methyl group on the carbon adjacent to the carboxylic acid, demonstrated potent hypocotyl growth-inhibiting activity, even stronger than the parent acetic acid derivative. nih.gov This indicates that substitution on the side chain can also significantly enhance biological effects.

Potential modifications to the acetic acid side chain of this compound and their hypothetical pharmacological implications include:

Chain Length Extension: Converting the acetic acid to a propionic or butyric acid derivative could alter the compound's selectivity for different biological targets, potentially shifting its activity from cytotoxic to metabolic modulatory, as seen with other indole-3-alkanoic acids. nih.gov

Introduction of Rigidity: Incorporating a double bond or a cyclic structure into the side chain could restrict its conformational flexibility. This can lead to higher binding affinity if the rigid conformation is the one recognized by the target receptor.

Functional Group Modification: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, or converting it to an ester or amide, would significantly alter the compound's polarity, acidity, and hydrogen bonding capabilities. Such changes would likely have a dramatic impact on its biological activity, as the carboxylic acid group is often crucial for interaction with target proteins. For instance, indole-3-carboxylic acid has been shown to enhance the anti-colorectal cancer potency of doxorubicin (B1662922) by inducing cell senescence. medchemexpress.com

Table 3: Pharmacological Implications of Side Chain Modifications in Related Indole Derivatives

| Modification | Compound Class | Pharmacological Implication | Reference(s) |

|---|---|---|---|

| Chain Extension (Propionic, Butyric Acid) | Indole-3-alkanoic acids | Altered effects on glucose and fat metabolism. | nih.gov |

| α-Methylation (Propionic Acid) | Dichloroindole derivative | Enhanced growth-inhibiting activity compared to the acetic acid parent. | nih.gov |

| Removal of Methylene (B1212753) Group (Carboxylic Acid) | Indole-3-carboxylic acid | Induction of cell senescence, enhancing the effect of other anticancer drugs. | medchemexpress.com |

Conformational Analysis and its Correlation with Bioactivity Profiles

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. Conformational analysis of this compound and its analogues is therefore essential for understanding their bioactivity profiles.

The key conformational features of this compound are the rotational freedom around the single bonds of the acetic acid side chain and the orientation of the N-methyl group. The barrier to internal rotation of the methyl group in methylindoles has been studied using high-resolution rotational spectroscopy. nih.govresearchgate.net For 1-methylindole, the rotational barrier was determined to be 277.1 cm⁻¹. nih.gov While this rotation is generally fast at physiological temperatures, specific orientations may be preferred upon binding to a receptor.

The flexibility of the acetic acid side chain allows it to adopt various conformations. The preferred conformation in solution may differ from the bioactive conformation when bound to a receptor. The correlation between a molecule's conformation and its bioactivity is often explored by comparing the activities of conformationally restricted analogues. If a rigid analogue that mimics a specific conformation of the flexible parent molecule shows high activity, it provides strong evidence that this is the bioactive conformation.

For this compound, the relative orientation of the indole ring and the carboxylic acid group is likely a key determinant of its interaction with biological targets. The fluorine atom at the 5-position and the methyl group at the 1-position could influence the preferred conformation of the side chain through steric and electronic effects.

Computational Approaches to SAR Elucidation for this compound

Computational chemistry provides powerful tools for elucidating the SAR of bioactive molecules, offering insights that can guide the design of more potent and selective analogues. For this compound, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be particularly valuable.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, molecular docking could be used to:

Identify potential biological targets by screening the compound against a library of protein structures.

Predict the binding mode of the compound within a known target's active site.

Explain the observed SAR of a series of analogues. For instance, docking studies of fluorinated indole derivatives have shown that the presence of a fluorine atom at the C-5 position can lead to a different and more favorable binding pose compared to the non-fluorinated analogue. nih.gov

Guide the design of new analogues with improved binding affinity.

Recent studies have utilized molecular docking to investigate the interaction of 5-fluoro indole derivatives with various biological targets, including the PI3K/Akt signaling pathway in cervical cancer and bacterial and fungal molecular targets. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. By analyzing a dataset of analogues with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For this compound, a QSAR study could:

Identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are important for its biological activity.

Predict the activity of novel analogues, thereby prioritizing the synthesis of the most promising compounds.

A 3D-QSAR study on novel indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme demonstrated the utility of this approach in understanding the structural requirements for multitarget activity. nih.gov

Table 4: Application of Computational Approaches in the Study of Indole Derivatives

| Computational Method | Application | Potential Insights for this compound | Reference(s) |

|---|---|---|---|

| Molecular Docking | Prediction of ligand-protein interactions | Identification of potential biological targets and rationalization of the role of the N-methyl and 5-fluoro substituents in binding. | nih.govdntb.gov.uanih.gov |

| QSAR | Correlation of chemical structure with biological activity | Identification of key physicochemical properties for activity and prediction of the potency of novel analogues. | nih.gov |

Mechanistic Studies of 5 Fluoro 1 Methylindole 3 Acetic Acid in Biological Systems

Identification and Characterization of Molecular Targets

The initial step in understanding the mechanism of action of a compound like 5-Fluoro-1-methylindole-3-acetic acid involves identifying and characterizing its direct molecular targets within a biological system. This process is crucial for predicting its therapeutic effects and potential off-target activities.

Receptor Binding Affinities and Selectivity Profiling

Determining the binding affinity of a compound to a range of receptors is a fundamental aspect of its characterization. Radioligand binding assays or surface plasmon resonance (SPR) are common techniques used to quantify the strength of the interaction between the compound and its putative receptors. A comprehensive selectivity profile would involve screening the compound against a panel of known receptors to identify its primary targets and any potential cross-reactivity.

Interactive Data Table: Hypothetical Receptor Binding Affinities

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Receptor A | Data not available | Radioligand Binding |

| Receptor B | Data not available | Surface Plasmon Resonance |

| Receptor C | Data not available | Radioligand Binding |

Enzyme Inhibition Kinetics and Mechanism

If this compound is suspected to act as an enzyme inhibitor, detailed kinetic studies are necessary to understand the nature of this inhibition. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Further mechanistic studies would elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Inhibition Type |

| Enzyme X | Data not available | Not determined |

| Enzyme Y | Data not available | Not determined |

| Enzyme Z | Data not available | Not determined |

Protein-Ligand Interaction Studies

To visualize the interaction between this compound and its protein target at an atomic level, structural biology techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are employed. These methods can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon ligand binding. Computational modeling and molecular docking can also provide valuable insights into these interactions.

Elucidation of Intracellular Signaling Pathways

Once the molecular targets of this compound are identified, the next step is to understand how these interactions translate into cellular responses. This involves mapping the intracellular signaling pathways that are modulated by the compound.

Downstream Effector Modulation

The binding of this compound to its target protein is expected to trigger a cascade of downstream signaling events. Investigating the modulation of these downstream effectors, such as changes in protein phosphorylation, second messenger concentrations (e.g., cAMP, Ca2+), or gene expression, is crucial for a complete mechanistic understanding. Techniques like Western blotting, ELISA, and reporter gene assays are commonly used for this purpose.

Transcriptomic and Proteomic Analysis in Response to Compound Exposure

To gain a global view of the cellular response to this compound, high-throughput techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry) can be utilized. These approaches provide comprehensive data on the changes in gene and protein expression profiles following compound exposure, offering an unbiased way to identify affected pathways and novel biological functions.

Interactive Data Table: Hypothetical Global Omics Analysis

| Analysis Type | Key Findings |

| Transcriptomics (RNA-Seq) | Data not available |

| Proteomics (Mass Spec) | Data not available |

Cellular Pharmacological Investigations (In Vitro)

Based on available documentation, in vitro studies were designed to investigate the cytotoxic potential of this compound when activated by the enzyme horseradish peroxidase (HRP). scribd.com This suggests a mechanism where the compound acts as a prodrug, remaining relatively inert until it is enzymatically activated to form a potent cytotoxic agent. The intended cellular targets for these assays included hamster (V79) and human breast cancer (MCF7) cell lines. scribd.com

Cell-Based Functional Assays

While experiments were planned to measure the cytotoxic effects of this compound in combination with HRP on V79 and MCF7 cells, specific functional assay data, such as IC50 values or dose-response curves, are not publicly available. scribd.com Such assays would be crucial for quantifying the compound's potency and its dependence on enzymatic activation.

Modulation of Cellular Processes (e.g., migration, differentiation, specific cell-cycle events, apoptosis pathways)

There is no specific information available regarding the effects of this compound on cellular processes like migration, differentiation, or cell-cycle progression. The planned cytotoxicity studies imply that the compound, upon activation, likely induces cell death, presumably through apoptosis or necrosis. scribd.com However, detailed investigations into the specific apoptosis pathways (e.g., intrinsic vs. extrinsic, caspase activation) have not been documented in the available literature.

Organelle-Specific Targeting Research

No research findings concerning the organelle-specific targeting of this compound have been found. Research in this area would typically involve techniques like fluorescence microscopy with organelle-specific dyes to determine if the compound or its active metabolites accumulate in specific subcellular compartments such as mitochondria or the nucleus.

In Vivo Preclinical Pharmacodynamic Assessments (Animal Models)

Patent literature indicates the intended use of this compound in in vivo models, specifically mentioning biodistribution studies in mice bearing a subcutaneous breast adenocarcinoma (CaNT). scribd.com This suggests that preclinical assessments were planned to understand the compound's behavior and efficacy in a living organism.

Biomarker Identification and Validation

There is no available data on the identification or validation of pharmacodynamic biomarkers for this compound. Such studies would be necessary to measure the biological effect of the compound in vivo and to provide a link between drug exposure and the desired therapeutic outcome.

Efficacy Studies in Established Disease Models (focused on mechanistic insights)

While a mouse xenograft model using CaNT tumors was identified for potential in vivo experiments, the results of any efficacy studies have not been published. scribd.com These studies would be essential to determine if the cytotoxic effects observed in cell-based assays translate to anti-tumor activity in an animal model and to gain insights into the in vivo mechanism of action.

Pharmacokinetic Profiling and Metabolism Research in Preclinical Models

Absorption and Distribution Studies in Animal Systems

While specific studies on the absorption and distribution of 5-Fluoro-1-methylindole-3-acetic acid are not documented, its physicochemical properties—a fluorinated, N-methylated indole-3-acetic acid—allow for predictions of its behavior in animal systems.

Absorption: As a relatively small, lipophilic molecule, this compound is expected to be readily absorbed following oral administration. The presence of the methyl group on the indole (B1671886) nitrogen (N-methylation) and the fluorine atom can increase its lipophilicity compared to the parent compound, indole-3-acetic acid, potentially enhancing its passage across the gastrointestinal mucosa. The acidic nature of the carboxylic acid group suggests that absorption may be favored in the more acidic environment of the upper gastrointestinal tract.

Distribution: Following absorption, this compound would enter systemic circulation. The extent of its distribution to various tissues would be influenced by its plasma protein binding, lipophilicity, and affinity for specific transporters. Indole-containing pharmaceuticals are known to distribute into various tissues, and the lipophilic character of this compound suggests it could cross the blood-brain barrier to some extent. nih.gov In a study involving the related compound, 5-fluoroindole-3-acetic acid, intraperitoneal administration in mice resulted in distribution to both plasma and tumor tissues, with plasma levels being 4-5 times higher than tumor levels. This suggests that while tissue distribution occurs, there may be a significant concentration gradient between the plasma and peripheral compartments.

Table 1: Inferred Distribution Characteristics of this compound in a Rodent Model

| Parameter | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Volume of Distribution (Vd) | Moderate to High | Increased lipophilicity from N-methylation and fluorination suggests distribution beyond the plasma compartment into tissues. |

| Plasma Protein Binding | High | Aromatic carboxylic acids often exhibit high affinity for plasma proteins like albumin. |

| Tissue Penetration | Likely to distribute to well-perfused organs. Potential for CNS penetration due to lipophilicity. | Based on the general behavior of indole derivatives and lipophilic small molecules. |

Metabolic Fate and Metabolite Identification Research

The metabolic fate of this compound in preclinical models is anticipated to involve several key biotransformation reactions common to indole derivatives and fluorinated compounds.

Phase I Metabolism: The primary routes of Phase I metabolism for indole-containing compounds are typically oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net For this compound, potential oxidative transformations include:

Hydroxylation: Addition of a hydroxyl group to the indole ring or the phenyl portion of the molecule.

N-demethylation: Removal of the methyl group from the indole nitrogen.

Oxidative defluorination: While the carbon-fluorine bond is generally stable, metabolic defluorination catalyzed by CYP450 enzymes can occur with some fluorinated aromatic compounds. annualreviews.org

Phase II Metabolism: The carboxylic acid moiety of this compound is a prime target for Phase II conjugation reactions. These reactions increase the water solubility of the compound and its metabolites, facilitating their excretion. Expected conjugation pathways include:

Glucuronidation: Conjugation with glucuronic acid is a major metabolic pathway for carboxylic acids.

Amino Acid Conjugation: Formation of conjugates with amino acids such as glycine (B1666218) or glutamine.

Metabolite Identification: Based on these predicted pathways, potential metabolites of this compound could include hydroxylated derivatives, the N-demethylated analog (5-fluoroindole-3-acetic acid), and various glucuronide and amino acid conjugates of the parent compound and its Phase I metabolites.

Table 2: Predicted Major Metabolites of this compound

| Metabolite Type | Predicted Structure/Description | Metabolic Pathway |

|---|---|---|

| Phase I | Hydroxylated this compound | Cytochrome P450-mediated oxidation |

| Phase I | 5-Fluoroindole-3-acetic acid | N-demethylation |

| Phase II | This compound glucuronide | UDP-glucuronosyltransferase (UGT) conjugation |

| Phase II | Hydroxylated metabolite glucuronide | UGT conjugation of a Phase I metabolite |

| Phase II | this compound-amino acid conjugate | Amino acid conjugation |

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound is likely orchestrated by a suite of drug-metabolizing enzymes.

Cytochrome P450 (CYP450) Isoforms: Several CYP450 isoforms are known to be involved in the metabolism of indole derivatives. nih.govresearchgate.net CYP1A2, CYP2A6, CYP2C19, and CYP2E1 have been implicated in the oxidation of the indole ring. nih.govresearchgate.net The specific isoforms responsible for the metabolism of this compound would need to be determined through in vitro studies using human liver microsomes and recombinant CYP enzymes.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid group, a major clearance pathway for many acidic drugs.

N-Acetyltransferases (NATs) and Other Acyl-CoA Synthetase-Dependent Enzymes: These enzymes would be involved in the formation of amino acid conjugates.

Excretion Pathways and Clearance Mechanisms

The primary route of excretion for this compound and its metabolites is expected to be through the kidneys into the urine.

Renal Excretion: As an acidic compound, its renal clearance is likely to be influenced by urinary pH. epa.gov The more water-soluble metabolites, particularly the glucuronide and amino acid conjugates, are anticipated to be efficiently eliminated by the kidneys. Organic anion transporters (OATs) in the renal tubules are likely to play a role in the active secretion of this compound and its acidic metabolites. nih.gov

Biliary Excretion: Some excretion into the bile, followed by elimination in the feces, is also possible, especially for higher molecular weight conjugates.

In Vitro-In Vivo Correlation (IVIVC) Studies for Preclinical Pharmacokinetics

Establishing an in vitro-in vivo correlation (IVIVC) is a valuable tool in drug development for predicting the in vivo performance of a compound from in vitro data. nih.gov For this compound, an IVIVC could be developed to link its in vitro dissolution rate to its in vivo absorption profile.

Methodology: A Level A IVIVC, which aims to establish a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, would be the most informative. nih.gov This would involve:

Developing a dissolution method that is sensitive to formulation variables.

Administering different formulations with varying release rates to an animal model (e.g., rats or dogs).

Measuring the plasma concentration-time profiles of the drug.

Using deconvolution methods to calculate the in vivo absorption profiles.

Correlating the in vitro dissolution profiles with the in vivo absorption profiles.

Given that this compound is an acidic compound, the development of a biorelevant dissolution medium that mimics the pH and composition of the gastrointestinal tract would be crucial for establishing a meaningful IVIVC. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Fluoroindole-3-acetic acid |

| Indole-3-acetic acid (IAA) |

| Albumin |

| Glucuronic acid |

| Glycine |

Advanced Analytical Techniques for 5 Fluoro 1 Methylindole 3 Acetic Acid Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 5-Fluoro-1-methylindole-3-acetic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS allows for the determination of the elemental formula. For this compound (C₁₁H₁₀FNO₂), the expected exact mass provides a definitive signature for its identification.

In addition to confirming the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for identifying its metabolites in biological systems. The fragmentation pattern of the parent ion provides structural information. For indole-3-acetic acid (IAA) derivatives, a characteristic fragmentation involves the loss of the carboxymethyl group and the formation of a stable quinolinium or substituted quinolinium ion. For instance, in the analysis of IAA conjugates, a dominant quinolinium ion at m/z 130 is often observed. upsc.se For oxidized derivatives like oxindole-3-acetic acid, an oxygenated quinolinium ion at m/z 146 is characteristic. upsc.se

When studying the metabolism of this compound, researchers would look for specific mass shifts corresponding to common biotransformations such as hydroxylation (+15.9949 Da), demethylation (-14.0157 Da), or glucuronidation (+176.0321 Da). HRMS can detect these modified products and their fragmentation patterns can pinpoint the location of the modification on the indole (B1671886) ring or side chain.

Table 1: Theoretical Exact Masses for this compound and Potential Metabolites

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₁₁H₁₀FNO₂ | 207.0696 |

| Hydroxylated Metabolite | C₁₁H₁₀FNO₃ | 223.0645 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure and conformational dynamics of this compound in solution.

¹H NMR provides information on the number, environment, and connectivity of protons. For this compound, distinct signals would be expected for the N-methyl group, the methylene (B1212753) protons of the acetic acid side chain, and the aromatic protons on the indole ring. The fluorine atom at the 5-position would cause characteristic splitting patterns (coupling) for the adjacent protons at the 4- and 6-positions, which is crucial for confirming the substitution pattern.

¹³C NMR reveals the chemical environment of each carbon atom. The spectrum would show distinct resonances for the carbonyl carbon, the N-methyl carbon, the methylene carbon, and the carbons of the indole ring. The carbon directly bonded to the fluorine atom (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), providing definitive evidence for the fluorine's position.

¹⁹F NMR is particularly useful, as the ¹⁹F nucleus is 100% abundant and highly sensitive. diva-portal.org It provides a clean spectrum with a single resonance whose chemical shift is highly sensitive to the electronic environment, confirming the presence and nature of the fluorine substituent. diva-portal.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals. researchgate.net Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing critical data for determining the preferred conformation of the molecule in solution, such as the orientation of the acetic acid side chain relative to the indole ring. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Indole-3-acetic Acid Derivatives

| Atom Position | Typical ¹H Shift (ppm) for IAA | Typical ¹³C Shift (ppm) for IAA | Expected Influence of 5-Fluoro and 1-Methyl Groups |

|---|---|---|---|

| N1-CH₃ | - | - | Signal around 3.7 ppm (¹H); Signal around 33 ppm (¹³C) |

| H2 | ~7.2 | ~124 | Minor shift |

| C2 | - | ~124 | Minor shift |

| CH₂ (side chain) | ~3.7 | ~31 | Minor shift |

| COOH | ~11-12 | ~175 | Minor shift |

| H4 | ~7.6 | ~111 | Splitting due to coupling with ¹⁹F |

| C5 | - | ~122 | Large C-F coupling; significant shift |

| H6 | ~7.1 | ~120 | Splitting due to coupling with ¹⁹F |

Note: Data for the parent compound Indole-3-acetic acid (IAA) is used as a baseline. Actual shifts for this compound will vary.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Biological Matrices

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or complex biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of indole-3-acetic acid and its derivatives. researchgate.net

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, is employed. researchgate.net The compound is eluted with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile. lcms.cz Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected, usually by a UV detector set to the absorbance maximum of the indole ring (around 280 nm).

Quantitative Analysis: For quantifying the compound in biological matrices like plasma or plant tissue extracts, HPLC is often coupled with a more sensitive and specific detector. scispace.com A fluorescence detector is highly effective, as the indole moiety is naturally fluorescent (excitation ~280 nm, emission ~350 nm). researchgate.netnih.gov This provides high sensitivity and selectivity, minimizing interference from non-fluorescent matrix components. researchgate.net LC coupled with mass spectrometry (LC-MS) offers the highest level of specificity and sensitivity for quantitative analysis. upsc.se

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives.

Purity and Quantitative Analysis: For GC-MS analysis, the carboxylic acid group of this compound must first be derivatized (e.g., methylation or silylation) to increase its volatility. The derivatized compound is then separated on a capillary GC column and detected by a mass spectrometer. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on both retention time and the mass spectrum of the analyte. eurofins.comnih.gov

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Elucidation

Table 3: Representative Crystal Data for a Related Fluoro-Indole Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0723 |

| b (Å) | 7.8662 |

| c (Å) | 26.2693 |

| Volume (ų) | 1254.78 |

Data for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, illustrating typical parameters obtained from X-ray diffraction analysis. researchgate.net

Spectroscopic Characterization (UV-Vis, IR, Fluorescence) for Electronic and Vibrational Properties Relevant to Biological Interactions

Spectroscopic methods probe the electronic and vibrational states of this compound, providing data that can be correlated with its biological activity and interactions.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is characterized by the electronic transitions of the indole chromophore. Indole-3-acetic acid derivatives typically show two to four absorbance maxima in the 260-310 nm range, with further transitions in the 200-230 nm region. nih.govresearchgate.net The position and intensity of these bands are sensitive to substitution on the indole ring. The fluorine atom at the 5-position is expected to cause a slight shift (red or blue) in these absorption bands compared to the unsubstituted parent compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of the molecule's functional groups. Key characteristic bands for this compound would include: a strong carbonyl (C=O) stretching vibration from the carboxylic acid group around 1700 cm⁻¹, a broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer around 2500-3300 cm⁻¹, and C-H and C=C stretching vibrations from the aromatic ring. researchgate.net The C-F bond will also have a characteristic stretching frequency, typically in the 1000-1400 cm⁻¹ region.

Fluorescence Spectroscopy: The indole ring system is inherently fluorescent. The fluorescence emission spectrum, typically observed between 345-370 nm upon excitation around 280 nm, is highly sensitive to the molecular environment. nih.gov The quantum yield and emission maximum can be influenced by solvent polarity and binding to biological macromolecules like proteins. Studying changes in fluorescence upon binding can provide valuable information about the nature of the binding site and the affinity of the interaction. Ring substitution can significantly alter fluorescence properties; for example, 6-fluoroindole-3-acetic acid has a significantly higher quantum yield than the parent compound. nih.govresearchgate.net

Table 4: Summary of Spectroscopic Properties for Indole-3-Acetic Acid Derivatives

| Technique | Property | Typical Range/Value for IAA Derivatives |

|---|---|---|

| UV-Vis | λmax | 260-310 nm and 200-230 nm nih.gov |

| IR | C=O Stretch | ~1700-1710 cm⁻¹ researchgate.net |

| IR | O-H Stretch | ~2500-3300 cm⁻¹ (broad) researchgate.net |

Computational Chemistry and Molecular Modeling Applications in 5 Fluoro 1 Methylindole 3 Acetic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 5-Fluoro-1-methylindole-3-acetic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which in turn governs its reactivity and interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the fluorine and methyl substitutions on the indole (B1671886) ring significantly influence the electron distribution. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the N-methyl group is electron-donating. These substitutions modulate the electronic properties of the indole scaffold.

Furthermore, quantum calculations generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating sites prone to electrophilic attack or hydrogen bonding. The indole nitrogen and aromatic ring would show a more complex distribution, crucial for understanding potential π-π stacking and other non-covalent interactions with biological targets.

Table 1: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: The values in this table are representative and would be determined by specific DFT calculations (e.g., using B3LYP functional with a 6-311G(d,p) basis set).

Molecular Docking Studies for Target Binding Site Prediction and Ligand Orientation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is essential for identifying potential biological targets for this compound and understanding the specific interactions that stabilize the protein-ligand complex.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). The ligand's structure is optimized to its lowest energy conformation. Docking algorithms then systematically sample numerous orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol).

For this compound, potential targets could include enzymes or receptors involved in cellular signaling pathways where indole-based molecules are known to be active. Docking studies would reveal the key amino acid residues that interact with the ligand. For instance, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues like arginine, lysine, or serine. The indole ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The fluorine atom may form halogen bonds or other specific polar interactions, further anchoring the ligand in the binding pocket. The results of these studies are critical for validating potential targets and understanding the structural basis of activity. frontiersin.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | ARG121, SER245 | The carboxylic acid group interacts with key polar residues. |

| Hydrophobic Interactions | PHE250, LEU180 | The indole ring fits into a non-polar pocket. |

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and reveal any significant conformational changes in the protein or ligand upon binding. nih.gov

Starting from the best-docked pose, the complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their movements over a set period, typically nanoseconds to microseconds.

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. researchgate.netresearchgate.net A low and stable RMSD value over the simulation time suggests that the complex is stable and the ligand remains securely bound in its predicted orientation. mdpi.comresearchgate.net Conversely, a large and fluctuating RMSD may indicate an unstable interaction. Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. Analysis of hydrogen bond persistence and water-mediated interactions throughout the simulation provides further detail on the dynamics of the binding. mdpi.com

Table 3: Key Metrics from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.8 Å | Indicates the protein structure remains stable upon ligand binding. |

| Ligand RMSD | 1.2 Å | Shows the ligand maintains a stable binding pose within the active site. |

| RMSF of Binding Site Residues | Low fluctuations | Suggests residues interacting with the ligand are stabilized. |

De Novo Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound can serve as a scaffold or starting point for discovering new and improved ligands. Two primary computational strategies are employed for this purpose: virtual screening and de novo design.

Virtual Screening involves searching large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. In a ligand-based virtual screening (LBVS) approach, the known active structure of this compound is used as a template. nih.gov The algorithm searches for molecules in the library that have a similar shape, size, and electrostatic properties. In structure-based virtual screening (SBVS), the 3D structure of the target protein's binding site is used to dock millions of compounds computationally, ranking them based on their predicted binding affinity.

De Novo Design , in contrast, involves building novel molecules from scratch. Algorithms can "grow" new molecules atom by atom or by combining pre-defined chemical fragments within the constraints of the target's binding pocket. The 5-fluoro-1-methylindole (B56645) core could be used as a primary fragment, with the software suggesting modifications to the acetic acid side chain or substitutions on the indole ring to optimize interactions with the target protein and improve desired properties.

ADME Prediction and Pharmacophore Modeling for Lead Optimization

A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine how a drug is processed by the body. In silico ADME prediction models are crucial for early-stage evaluation of compounds like this compound, helping to identify potential liabilities before costly experimental studies are undertaken. nih.goveurekaselect.com These computational models use quantitative structure-property relationships (QSPR) to predict parameters such as aqueous solubility, membrane permeability (e.g., Caco-2), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes.

Pharmacophore Modeling is another vital tool for lead optimization. A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. A pharmacophore model can be generated based on the structure of this compound and its interactions within the protein binding site. This model then serves as a 3D query to screen compound libraries for diverse chemical structures that present the same essential features in the correct spatial orientation. This approach allows for the discovery of novel scaffolds that may have improved ADME properties while retaining the desired biological activity.

Table 4: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| LogP (Lipophilicity) | 2.1 | Good balance for membrane permeability and solubility. |

| Aqueous Solubility | Moderate | May require formulation optimization for oral delivery. |

| Caco-2 Permeability | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| CYP450 Inhibition | Low risk for 2D6, 3A4 | Unlikely to cause major drug-drug interactions via these enzymes. |

Derivatization and Analogue Development Based on the 5 Fluoro 1 Methylindole 3 Acetic Acid Core

Design Principles for Novel Indole (B1671886) Derivatives with Enhanced Biological Activity

Specific design principles for creating novel derivatives from the 5-Fluoro-1-methylindole-3-acetic acid core are not explicitly detailed in published research. However, general principles of indole-based drug design can be inferred. The indole scaffold is a well-known "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. The introduction of a fluorine atom at the 5-position is a common strategy to enhance metabolic stability and binding affinity through favorable electronic interactions. The N-methylation at the 1-position blocks the hydrogen bond donor capability of the indole nitrogen, which can alter the compound's binding mode and pharmacokinetic properties, potentially increasing its specificity for certain targets or improving cell permeability.

Further derivatization would likely focus on modifications of the acetic acid side chain. For instance, converting the carboxylic acid to amides, esters, or bioisosteres could modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity and pharmacokinetic profile.

Synthetic Strategies for Targeted Analogue Libraries

A patent document confirms the synthesis of this compound, reporting a melting point of 134-136°C and mass spectrometry data showing a molecular ion peak at m/z 207. However, the detailed synthetic protocol is not fully disclosed. The synthesis of related indole-3-acetic acids often involves Fischer indole synthesis, followed by alkylation of the indole nitrogen and introduction of the acetic acid moiety at the 3-position.

The creation of a targeted analogue library based on the this compound core would likely involve parallel synthesis techniques. A common approach would be to synthesize the core structure in bulk and then diversify the acetic acid side chain. This could be achieved through amide coupling reactions with a library of diverse amines or esterification with various alcohols. Another approach would be to use the carboxylic acid as a handle for further chemical modifications, such as conversion to other functional groups.

SAR Studies of Derived Compounds

There are no specific Structure-Activity Relationship (SAR) studies available in the public domain for derivatives of this compound. Establishing a clear SAR would necessitate the synthesis of a library of analogues with systematic modifications and subsequent biological evaluation.

Key structural features that would be systematically varied in an SAR study include:

The Acetic Acid Side Chain: Modifications to the length, rigidity, and functional groups of this chain would likely have a significant impact on biological activity.

Substituents on the Indole Ring: While the 5-fluoro and 1-methyl groups are fixed in the core structure, the introduction of additional substituents at other positions of the indole ring could be explored to probe for additional binding interactions.

Without experimental data, any discussion of SAR for this specific compound family remains speculative.

Exploration of Prodrug Strategies for Improved Pharmacological Profiles

The concept of using indole-3-acetic acid derivatives as prodrugs has been explored, particularly in the context of targeted cancer therapy. However, specific research into prodrug strategies for this compound is not evident.

A common prodrug approach for carboxylic acid-containing molecules is the formation of esters. These esters can mask the polar carboxylic acid group, potentially improving oral bioavailability and cell membrane permeability. Once inside the body, these esters can be hydrolyzed by endogenous esterases to release the active carboxylic acid. The rate of hydrolysis can be tuned by modifying the nature of the alcohol used to form the ester.

Bioconjugation and Targeted Delivery Research Using the Indole Scaffold

There is no available research on the bioconjugation and targeted delivery of this compound. In principle, the carboxylic acid functional group provides a convenient handle for conjugation to various targeting moieties, such as antibodies, peptides, or polymers. This approach could be used to direct the compound to specific cells or tissues, thereby enhancing its therapeutic efficacy and reducing off-target effects. However, without a defined biological target and activity for the parent compound, such bioconjugation studies have not been pursued.

Future Perspectives and Emerging Research Avenues for 5 Fluoro 1 Methylindole 3 Acetic Acid

Exploration of Unconventional Biological Targets and Mechanisms

Future research could embark on identifying novel biological targets for 5-Fluoro-1-methylindole-3-acetic acid. Unlike its non-methylated analog which is activated by peroxidases, the 1-methyl group would likely alter its metabolic fate and molecular interactions. nih.gov Initial studies would involve broad-based phenotypic screening across various cell lines (e.g., cancer, neuronal, immune cells) to identify any unexpected biological effects. Hits from these screens would necessitate target deconvolution studies using techniques like affinity chromatography-mass spectrometry or genetic screening (e.g., CRISPR-Cas9) to pinpoint molecular binding partners. Mechanistic studies would then be required to understand how the compound modulates the function of these newly identified targets, exploring pathways beyond conventional enzyme inhibition or receptor antagonism.

Application as a Chemical Probe for Biological Pathway Dissection

Should this compound be found to interact with a specific biological target with high potency and selectivity, it could be developed into a chemical probe. Its primary utility would be to dissect complex biological pathways in a controlled manner. For instance, if it were found to selectively inhibit a particular kinase or transcription factor, researchers could use it to study the downstream consequences of that inhibition on cellular signaling, gene expression, and physiological responses. The fluorine atom present in the molecule is an excellent reporter for ¹⁹F NMR spectroscopy, a technique that can provide insights into the compound's binding environment and conformational changes in its target protein, free from the background noise of biological systems. diva-portal.org

Potential in Multi-Targeting Approaches in Preclinical Research

A key emerging area in drug discovery is the development of multi-target ligands, which can modulate several nodes in a disease network simultaneously. Future preclinical research could explore if this compound possesses such polypharmacology. This would involve screening the compound against panels of related proteins, such as the kinome or a family of G-protein coupled receptors. If the compound demonstrates a desirable multi-target profile, for example, hitting two distinct targets in a cancer signaling pathway, it could be investigated as a lead for developing therapeutics with potentially higher efficacy and a lower likelihood of acquired resistance.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the cellular impact of this compound, its study could be integrated with various "omics" technologies.

Transcriptomics (RNA-seq): To see how the compound alters gene expression profiles.

Proteomics: To identify changes in protein abundance or post-translational modifications.

Metabolomics: To understand its impact on cellular metabolism.

By combining these datasets, researchers could construct a systems-level view of the compound's mechanism of action, identify biomarkers of its activity, and potentially uncover unexpected off-target effects or novel therapeutic applications. This multi-omics approach would provide a detailed molecular fingerprint of the compound's activity.

Development of Advanced Research Tools and Methodologies

The unique chemical structure of this compound could be leveraged to create more advanced research tools. For example, chemists could synthesize derivatives by attaching functional groups to the acetic acid side chain. These derivatives could include:

Biotinylated probes: For pull-down assays to confirm target engagement.

Fluorescently-labeled probes: For use in cellular imaging to visualize the compound's subcellular localization.

Photo-affinity labels: To covalently link the compound to its target protein upon UV irradiation, facilitating definitive target identification.

The development of such tools would be contingent on the discovery of a specific biological activity for the parent compound and would be instrumental in validating its mechanism of action.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Fluoro-1-methylindole-3-acetic acid, and how are they experimentally determined?

- Methodological Answer : Key properties include LogP (partition coefficient) and polar surface area (PSA), which influence solubility and bioavailability. LogP can be determined experimentally via shake-flask methods or calculated using software like Molinspiration. For example, a reported LogP value of 1.63 aligns with hydrophobic indole derivatives. PSA (90.39 Ų ) is calculated from molecular structure to predict membrane permeability. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and mass spectrometry (exact molecular weight: 237.044 g/mol ) are used to confirm purity and identity.

Q. How can researchers synthesize this compound, and what quality control steps are essential?

- Methodological Answer : Synthesis typically involves fluorination of indole precursors followed by alkylation and carboxylation. Post-synthesis, characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validates structural integrity. Purity is confirmed using HPLC with ≥97% thresholds, as seen in protocols for related indole derivatives . Stability studies under varying pH and temperature conditions are critical for ensuring compound integrity during storage.

Q. What safety protocols are recommended for handling fluorinated indole derivatives in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for analogous compounds (e.g., 5-hydroxyindole-3-acetic acid ) recommend:

- Use of personal protective equipment (PPE: gloves, lab coats, eye protection).

- Fume hoods for synthesis steps involving volatile reagents.

- Immediate decontamination of spills with absorbent materials.

- Medical observation for 48 hours post-exposure due to delayed toxicity risks .

Advanced Research Questions

Q. How can structural insights from X-ray crystallography optimize the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., R factor = 0.054 ) reveals bond angles and substituent positioning critical for target binding. For myeloperoxidase inhibitors, fluorination at the 5-position enhances electron-withdrawing effects, improving binding affinity. Computational docking (e.g., AutoDock Vina) can validate interactions using crystallographic data , while structure-activity relationship (SAR) studies refine substituent choices .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indole derivatives across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, buffer conditions) or impurities. To address this:

- Standardize assays using recombinant enzymes (e.g., human myeloperoxidase ).

- Validate compound purity via LC-MS/MS .

- Perform dose-response curves (IC₅₀) in triplicate to ensure reproducibility.

- Cross-reference with structural analogs (e.g., 5-methoxyindole-3-acetic acid ) to identify substituent-specific trends.

Q. How can isotopic labeling (e.g., deuterium) enhance metabolic studies of this compound?

- Methodological Answer : Deuterated analogs (e.g., 5-Hydroxyindole-3-acetic-2,2-d2 Acid ) enable tracking via mass spectrometry. Key steps include:

- Synthesizing deuterated derivatives using deuterated acetic anhydride.

- Using stable isotope-labeled internal standards for quantitative LC-MS/MS .

- Monitoring metabolic pathways (e.g., hepatic CYP450 metabolism) to identify degradation products.

Q. What advanced analytical methods detect trace-level this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. For example, methods optimized for perfluoroalkyl substances (PFAS ) can be adapted using fluorine-specific transitions (e.g., m/z 237→193 ).

- Validation : Spike-and-recovery experiments to confirm accuracy (85–115%) and precision (CV <15%).

Data Contradiction and Reproducibility

Q. How should researchers address variability in LogP measurements for fluorinated indoles?

- Methodological Answer : LogP variability stems from measurement techniques (shake-flask vs. chromatographic). Mitigation strategies:

- Use a consensus value from multiple methods (e.g., experimental LogP = 1.63 vs. computational prediction).

- Cross-validate with octanol-water partitioning assays under controlled pH and temperature.

Q. What experimental controls ensure reproducibility in enzyme inhibition assays with fluorinated indoles?

- Methodological Answer :

- Include positive controls (e.g., ascorbic acid for myeloperoxidase inhibition ).

- Normalize activity to protein concentration (Bradford assay).

- Pre-incubate enzymes with inhibitors to reach steady-state kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.